2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296289
InChI: InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3
SMILES:
Molecular Formula: C20H17ClN2O2S2
Molecular Weight: 416.9 g/mol

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16296289

Molecular Formula: C20H17ClN2O2S2

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C20H17ClN2O2S2
Molecular Weight 416.9 g/mol
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3
Standard InChI Key JFQHKNZKZVMBOY-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CO4)C

Introduction

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including heterocyclization and alkylation processes. These methods allow for the introduction of various substituents, which can significantly influence the biological activity of the resulting compounds .

Synthesis Steps:

  • Heterocyclization: This step involves the formation of the thieno[2,3-d]pyrimidine ring system, often through condensation reactions.

  • Alkylation: Substituents such as alkyl or aryl groups can be introduced at specific positions on the ring to modify the compound's properties.

Biological Activities

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for several biological activities:

  • Antitumor Activity: Some derivatives have shown promising inhibitory effects on tumor cell growth, making them potential candidates for cancer therapy .

  • Melanin Synthesis Modulation: Certain compounds have been found to influence melanin synthesis, which could be useful in dermatological applications .

  • Kinase Inhibition: These compounds have been explored as inhibitors of kinases, such as ROCKs, which are involved in cell migration and morphology .

Example of SAR:

CompoundSubstituentActivity
8k3-Methoxybenzyl, Pyrrolo[2,3-b]pyridin-4-ylPotent ROCK inhibitor
6bCycloalkylTumor cell growth inhibitor

Future Perspectives

Given the diverse biological activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, further research is warranted to explore their therapeutic potential. This includes optimizing synthesis methods, conducting in-depth SAR studies, and evaluating these compounds in preclinical models.

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